(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

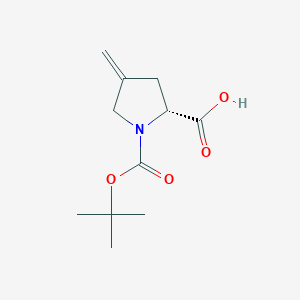

®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is a compound with significant importance in organic chemistry. It is often used as a protecting group for amino acids and peptides due to its stability under various reaction conditions. The compound’s structure includes a pyrrolidine ring, a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group is introduced to the amino-substrate, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of di-tert-butyl dicarbonate and appropriate bases under controlled temperature and pressure conditions allows for the large-scale production of ®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid .

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Reagents like oxalyl chloride in methanol for mild deprotection.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified for various applications .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features allow for the introduction of diverse functional groups, making it suitable for creating compounds with specific biological activities. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes involved in cancer progression and other diseases. The tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of intermediates during synthesis, facilitating the development of more complex structures.

Organic Synthesis

2.1 Synthesis of Complex Molecules

(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is utilized in the synthesis of various heterocyclic compounds. Its ability to undergo reactions such as nucleophilic substitution and cycloaddition makes it a valuable intermediate in organic synthesis. For example, it has been employed in the synthesis of biologically active natural products and synthetic analogs that exhibit antimicrobial and anti-inflammatory properties.

2.2 Case Studies

- Synthesis of Pyrrolidine Derivatives : Research has demonstrated that this compound can be transformed into various pyrrolidine derivatives through ring-opening reactions and subsequent modifications. These derivatives have shown promise in enhancing the pharmacological profiles of existing drugs.

- Application in Asymmetric Synthesis : The compound has been used in asymmetric synthesis protocols, allowing for the production of enantiomerically pure compounds that are crucial for developing effective pharmaceuticals.

Therapeutic Uses

3.1 Potential Therapeutic Applications

Emerging studies suggest that this compound may have direct therapeutic applications due to its structural similarity to amino acids involved in metabolic pathways. Its derivatives are being explored for their roles as modulators of metabolic enzymes and receptors linked to metabolic disorders.

Mécanisme D'action

The mechanism of action of ®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid involves the protection of amino groups by forming a stable Boc group. This prevents the amino group from participating in unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-1-(Tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid

- ®-2-Amino-5-(tert-butoxycarbonyl)amino)pentanoic acid

- tert-Butyloxycarbonyl-protected amino acids

Uniqueness

®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a methylene group at the 4-position of the pyrrolidine ring. This structural feature provides distinct reactivity and stability compared to other Boc-protected compounds .

Activité Biologique

(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid, known by its CAS number 84348-38-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. The compound features four hydrogen bond acceptors and one hydrogen bond donor, indicating potential interactions with biological macromolecules.

Structural Characteristics

- Molecular Weight : 227.26 g/mol

- Boiling Point : Not available

- Hydrogen Bonding : 4 acceptors, 1 donor

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have implications in neurodegenerative diseases.

Pharmacological Studies

- Nicotinic Acetylcholine Receptor Modulation : Studies have shown that derivatives of pyrrolidine compounds can exhibit selective agonistic activity on nAChRs, particularly the α4β2 subtype. This selectivity suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia .

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound possess antimicrobial properties against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). This activity is essential for developing new antibiotics .

- Anti-inflammatory Effects : Some research has pointed towards the anti-inflammatory potential of related pyrrolidine compounds, which may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Case Study 1: Neuroprotective Effects

A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited neuroprotective effects in vitro. The compound was shown to reduce apoptosis in neuronal cell lines exposed to oxidative stress, suggesting its potential for treating neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyrrolidine derivatives, this compound displayed significant inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for antibiotic development.

Research Findings Summary Table

Propriétés

IUPAC Name |

(2R)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLGRIBXGPATMA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=C)C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.